molecular formula C6H12ClNO3 B2856131 Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride CAS No. 36839-08-4

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride

Cat. No.: B2856131
CAS No.: 36839-08-4
M. Wt: 181.62
InChI Key: FKFQCXZLWSMZIA-UHFFFAOYSA-N
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Description

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl chloroformate with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydrochloride salt is then obtained by treating the oxazolidine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable hydrochloride salts also enhances its utility in various chemical processes .

Properties

IUPAC Name

ethyl 1,2-oxazolidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-7-10-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQCXZLWSMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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